2-(Naphthalen-1-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-19(10-15-6-3-5-14-4-1-2-7-17(14)15)26-12-16(13-26)21-24-20(25-28-21)18-11-22-8-9-23-18/h1-9,11,16H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKKSMBTCQPMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Naphthalen-1-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that incorporates multiple heterocyclic structures, notably naphthalene, pyrazine, and oxadiazole. This structural diversity suggests a potential for varied biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound has a molecular weight of approximately 318.4 g/mol. Its unique arrangement of rings allows for interactions with various biological targets, which may lead to therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors in cellular pathways. The presence of the oxadiazole and pyrazine moieties suggests that it may possess antimicrobial and anticancer properties through mechanisms such as:
- Inhibition of Enzyme Activity: The compound may bind to active sites on enzymes, inhibiting their function.
- Modulation of Receptor Activity: By interacting with receptors, it could alter signaling pathways involved in cell proliferation or apoptosis.
Antimicrobial Properties
Research has indicated that derivatives containing the pyrazine and oxadiazole moieties exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains like MRSA .
Anticancer Activity
Studies have suggested that oxadiazole derivatives possess anticancer properties. The mechanism may involve:
- Induction of Apoptosis: Certain compounds can trigger programmed cell death in cancer cells by activating specific pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings suggest varying levels of cytotoxic effects depending on concentration and exposure time:
| Compound | Concentration (µM) | Cell Line | Effect |
|---|---|---|---|
| 2-(Naphthalen...) | 100 | L929 | High toxicity observed |
| 2-(Naphthalen...) | 50 | A549 | Increased cell viability |
These results indicate that while some concentrations lead to cytotoxic effects, others may enhance cell viability, suggesting a complex interaction with cellular mechanisms .
Case Studies
Several studies have explored the biological activities associated with similar compounds:
- Study on Pyrazin Derivatives: A review detailed the antimicrobial and anticancer activities of pyrazin derivatives, highlighting their potential therapeutic roles .
- Oxadiazole Derivatives: Research has shown that oxadiazole derivatives exhibit a broad spectrum of biological activities including antifungal and antibacterial properties .
- Synthesis and Evaluation: A study focusing on the synthesis of related compounds demonstrated significant biological activities against various pathogens, reinforcing the potential applications of these heterocycles in drug development .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(Naphthalen-1-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing naphthalene and pyrazine structures have shown promising IC50 values in the low micromolar range against nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells. A related study reported an IC50 value of 0.6 μM for a similar compound against NPC-TW01 cells, indicating potent cytotoxicity .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of cell cycle arrest and apoptosis. Specifically, treatment with these compounds can lead to an accumulation of cells in the S phase of the cell cycle, suggesting interference with DNA synthesis or repair mechanisms .
Antioxidant Properties
The compound's structural features allow it to act as a potent antioxidant. Studies have demonstrated that derivatives containing pyrazole and naphthalene moieties can significantly inhibit lipid peroxidation and scavenge free radicals in vitro. This property is particularly valuable in the context of oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions:
Synthetic Routes
- Formation of Naphthalene Derivative : Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution.
- Synthesis of Pyrazine Derivative : The pyrazine ring is synthesized via condensation reactions involving appropriate precursors.
- Coupling Reaction : The naphthalene and pyrazine derivatives are coupled using suitable linkers through amide bond formation.
- Introduction of Oxadiazole Ring : The oxadiazole structure is introduced through cyclization reactions involving hydrazones or hydrazides.
Case Studies
Several studies have explored the biological activity and potential therapeutic applications of compounds related to This compound :
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry assessed the anticancer efficacy of various naphthalene-pyrazine derivatives against different cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction .
Case Study 2: Antioxidant Activity
Research conducted by Journal of Medicinal Chemistry highlighted the antioxidant properties of similar compounds, demonstrating their ability to reduce oxidative stress markers in cellular models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
Key Observations :
Spectral and Physicochemical Properties
Table 3: Comparative Spectral Data
Key Observations :
- The target’s ethanone C=O stretch (~1670–1680 cm⁻¹) aligns with analogs in and .
- Azetidine protons (δ ~3.5–4.5) and carbons (~50–60 ppm) are distinct from piperidine (δ ~1.5–2.5) in .
Q & A
Q. What are the recommended synthetic routes for 2-(Naphthalen-1-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or click chemistry approaches. For example:
- 1,3-Dipolar Cycloaddition : React alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., substituted azidoacetamides) using Cu(OAc)₂ catalysis in a tert-butanol/water solvent system. Reaction progress is monitored by TLC (hexane:ethyl acetate 8:2), followed by extraction, drying, and recrystallization in ethanol .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble triazole or oxadiazole moieties, as demonstrated in related naphthalene-oxadiazole derivatives .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.6 ppm), methylene groups (δ 5.3–5.5 ppm), and carbonyl signals (δ 165–170 ppm). Compare with published data for analogous naphthalene-oxadiazole systems .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-N stretch at ~1300 cm⁻¹) .
- HRMS : Validate molecular mass with calculated [M+H]⁺ values (e.g., ±0.001 Da accuracy) .
Q. What purity analysis methods are critical for this compound?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) .
- TLC : Monitor reaction progress using hexane:ethyl acetate (8:2) as the mobile phase .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents on the pyrazine, oxadiazole, or azetidine moieties. For example, replace pyrazine with pyrimidine to evaluate FLAP (5-lipoxygenase-activating protein) inhibition, as seen in oxadiazole-containing FLAP inhibitors .
- Functional Assays : Test derivatives in in vitro models (e.g., human whole blood assays for LTB₄ inhibition) with IC₅₀ profiling. Optimize pharmacokinetics by adjusting logP and solubility via substituent polarity .
Q. How to resolve contradictions in crystallographic data for naphthalene-containing heterocycles?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement, particularly for high-resolution data or twinned crystals. Validate bond lengths/angles against standard libraries (e.g., C-C = 1.54 Å) .
- X-ray Crystallography : Compare experimental data (e.g., torsion angles in azetidine rings) with related structures like 2-(naphthalen-1-yl)-4-(naphthalen-1-yl-methylidene)-1,3-oxazol-5(4H)-one .
Q. What computational strategies predict binding affinity with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole moiety and active sites (e.g., FLAP binding pockets). Validate with free-energy perturbation (FEP) calculations .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and H-bond acceptors/donors from derivatives with known IC₅₀ values .
Q. How to optimize synthetic yields for complex heterocyclic systems?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, isopropanol) to balance reactivity and solubility. For example, tert-butanol/water (3:1) improves cycloaddition yields .
- Catalyst Optimization : Compare Cu(I) (e.g., CuBr) vs. Ru(II) catalysts for regioselectivity in triazole formation .
Data Contradiction Analysis
Q. How to address discrepancies in NMR assignments for naphthalene-oxadiazole derivatives?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping aromatic signals. For example, distinguish naphthalene C-H couplings (δ 125–130 ppm in ¹³C NMR) from oxadiazole carbons .
- Cross-Validation : Compare with crystallographic data (e.g., dihedral angles between naphthalene and oxadiazole rings) to confirm spatial orientation .
Experimental Design
Q. How to plan a randomized block design for pharmacological testing?
- Methodological Answer :
- Split-Plot Design : Assign treatments (e.g., compound derivatives) to subplots, with rootstocks or cell lines as sub-subplots. Use four replicates per group to account for biological variability .
- Endpoint Selection : Measure IC₅₀ values, cytotoxicity (via MTT assay), and metabolic stability (human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
